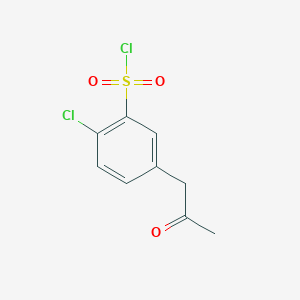
2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
“2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H8Cl2O3S . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Synthesis Analysis
The synthesis of “2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride” involves the reaction of 2-Chlorophenylacetone with chlorosulfonic acid . The reaction is carried out at -10 to 20°C for 36 hours . After the reaction, the mixture is quenched by slow addition to crushed ice, and the aqueous solution is then extracted with EtOAc .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride” is determined by its molecular formula, C9H8Cl2O3S . The exact mass of the molecule is 262.0066577 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.71 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .Applications De Recherche Scientifique
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation is a notable application involving 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride. This process uses ionic liquids as a reaction media and Lewis acid catalyst for the sulfonylation reaction of benzene and substituted benzenes. The enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions are significant findings in this context. NMR spectroscopy aids in investigating the mechanistic details of these reactions (Nara, Harjani, & Salunkhe, 2001).
Synthesis and Characterization of Benzene Sulfonamide
Another application is in the synthesis and characterization of N-substituted benzene sulfonamide. This process involves the reaction of benzene sulfonyl chloride with various electrophiles, leading to the formation of compounds with potential antioxidant activities. This application demonstrates the utility of 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride in synthesizing biologically active compounds (Fatima et al., 2013).
Palladium-Catalyzed Sulfonylation
In the realm of organic synthesis, palladium-catalyzed direct sulfonylation using sulfonyl chlorides as sulfonylation reagents is a prominent application. This method is effective for both electron-rich and electron-deficient substrates, leading to the synthesis of ortho-sulfonylated phenols. The sulfonylation product undergoes further processing for the removal of the pyridyl group, highlighting the versatility of this approach (Xu, Liu, Li, & Sun, 2015).
Synthesis of Alkyl Benzene Sulfonyl Chloride
The synthesis of alkyl benzene sulfonyl chloride using alkyl substituted benzene and chlorosulfonic acid as basic materials is another significant application. This process explores the effects of mole ratio, reaction temperature, and time on yield, optimizing the conditions for high yields. Such studies contribute to the understanding and efficiency of industrial-scale synthesis processes (Lu Jun-rui, 2013).
Propriétés
IUPAC Name |
2-chloro-5-(2-oxopropyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-6(12)4-7-2-3-8(10)9(5-7)15(11,13)14/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOVTTWBAKLLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728046 | |
| Record name | 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride | |
CAS RN |
593960-71-5 | |
| Record name | 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

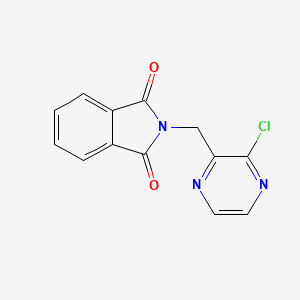
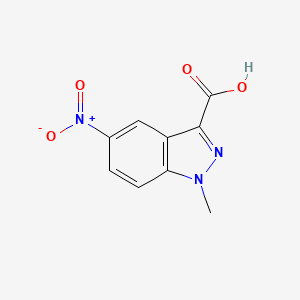
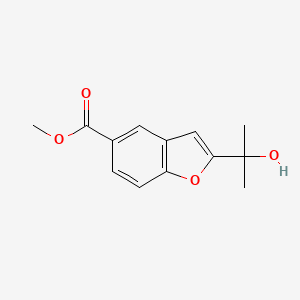
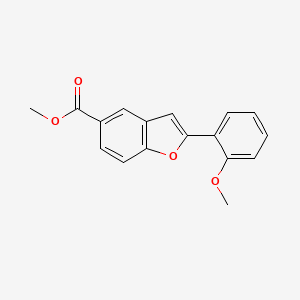
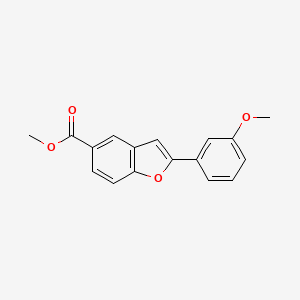
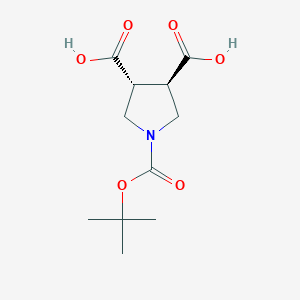
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1399681.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1399683.png)
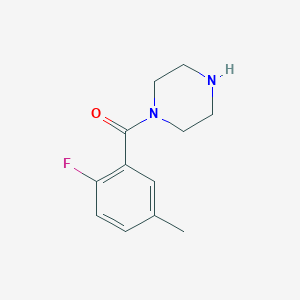
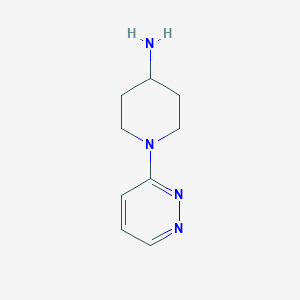
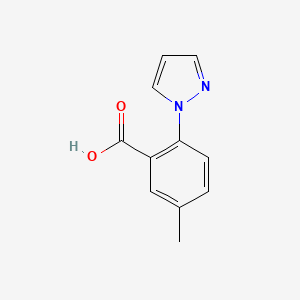
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)